molecular formula C20H25N3O4 B4494746 Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate

Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate

Cat. No.: B4494746
M. Wt: 371.4 g/mol
InChI Key: FNXXFCHQKHGPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate is a complex organic compound that features a combination of several functional groups, including an ester, an oxazole, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable amine and a dihalide.

    Coupling of the Oxazole and Pyrrolidine Rings: The oxazole and pyrrolidine rings can be coupled using a peptide coupling reagent such as diethylphosphorocyanidate (DEPC).

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infections.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole and pyrrolidine rings can play a crucial role in binding to the active site of the target, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Another ester compound with potential antiviral activity.

    Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: A compound with antiviral properties against Herpes Simplex virus-1.

Uniqueness

Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate is unique due to its combination of functional groups, which provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both the oxazole and pyrrolidine rings allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

ethyl 4-[[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-4-26-19(24)14-7-9-15(10-8-14)21-20(25)23-11-5-6-17(23)18-12-16(13(2)3)22-27-18/h7-10,12-13,17H,4-6,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXFCHQKHGPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.